Arg-Arg-Ala-Arg-Arg
Description
Structure
2D Structure
Properties
CAS No. |
483276-15-9 |
|---|---|
Molecular Formula |
C27H55N17O6 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H55N17O6/c1-14(41-21(47)16(7-3-11-38-25(31)32)43-20(46)15(28)6-2-10-37-24(29)30)19(45)42-17(8-4-12-39-26(33)34)22(48)44-18(23(49)50)9-5-13-40-27(35)36/h14-18H,2-13,28H2,1H3,(H,41,47)(H,42,45)(H,43,46)(H,44,48)(H,49,50)(H4,29,30,37)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
IYLGMFKRTLBESI-ATIWLJMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Modifications of Arg Arg Ala Arg Arg
Established Peptide Synthesis Approaches for Arg-Arg-Ala-Arg-Arg
The synthesis of peptides rich in arginine is notoriously difficult, primarily due to the high polarity of the arginine side chain and the tendency of such peptides to aggregate during synthesis. iris-biotech.de The following sections outline the primary methods used to assemble the this compound sequence.
Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides like this compound. du.ac.in The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govluxembourg-bio.com The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is typically employed. du.ac.inresearchgate.net
Standard Protocol: The synthesis begins by anchoring the C-terminal amino acid, in this case, an Fmoc-protected arginine, to a suitable resin, such as Rink-amide resin for a C-terminal amide. nih.govmdpi.com Each cycle of amino acid addition consists of two main steps:
Fmoc-Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). du.ac.innih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the peptide chain. researchgate.net
Optimizations for Arginine-Rich Peptides: The synthesis of the this compound sequence is considered a "difficult synthesis" due to strong interchain aggregation, which can lead to incomplete reactions and low yields. researchgate.netresearchgate.net Several optimizations are crucial:
Arginine Side-Chain Protection: The guanidinium (B1211019) group of arginine must be protected to prevent side reactions and improve solubility in organic solvents. mdpi.com The most common protecting group is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is removable by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step. nih.govrsc.org Other groups like bis-Boc and the historical NO₂ group have also been explored to minimize specific side reactions like δ-lactam formation. nih.govacs.org
Coupling Reagents: Standard coupling reagents may be insufficient for coupling sterically hindered amino acids or overcoming aggregation. High-efficiency aminium/uronium or phosphonium (B103445) salt-based reagents are preferred. Current time information in Bangalore, IN. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which form highly reactive OAt esters. Current time information in Bangalore, IN. More recent oxyma-based reagents like COMU have also proven effective. Current time information in Bangalore, IN.
Aggregation Disruption: To improve yields, various techniques are used to disrupt the aggregation of the growing peptide chains:
Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up aggregates. ut.ee
Elevated Temperatures: Performing couplings at higher temperatures, often with microwave assistance, can increase reaction speed and reduce aggregation. nih.gov
Specialized Solvents: Using solvent mixtures like DCM/DMF/NMP or incorporating additives like ethylene (B1197577) carbonate can improve solvation of the peptide chain. ut.ee
A summary of common SPPS components for this compound synthesis is provided below.
| Component | Common Choice | Purpose |
| Strategy | Fmoc/tBu | Orthogonal protection scheme with mild base for Fmoc removal and strong acid for final cleavage. |
| Resin | Rink Amide Resin | Produces a C-terminally amidated peptide. |
| Arg Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Protects the guanidinium side chain; acid-labile. rsc.org |
| Coupling Reagents | HATU, HCTU, PyBOP | High-efficiency activation to overcome steric hindrance and aggregation. Current time information in Bangalore, IN.ut.ee |
| Final Cleavage | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Removes side-chain protecting groups and cleaves the peptide from the resin. nih.gov |
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis, while more labor-intensive than SPPS due to the need for purification after each step, remains a viable strategy, particularly for large-scale production. acs.org The synthesis can proceed via either stepwise elongation or fragment condensation. nih.gov
For a sequence like this compound, a fragment condensation approach is often preferred. For instance, the dipeptide Fmoc-Arg(Pbf)-Arg(Pbf)-OH could be synthesized and coupled to the tripeptide H-Ala-Arg(Pbf)-Arg(Pbf)-NH₂.
A significant challenge in the solution-phase synthesis of arginine-rich peptides is their poor solubility in common organic solvents and difficult work-up. teknoscienze.com A specialized technique to address this is the Tetraphenylborate (TPB) technology . This method involves forming a TPB salt of the arginine-containing peptide. The resulting peptide-TPB salt is insoluble in water but soluble in a range of organic solvents, which facilitates an extractive work-up and purification process. teknoscienze.com
Key strategic elements for solution-phase synthesis are outlined in the table below.
| Feature | Description |
| Protecting Groups | Typically Boc/Bzl or Z/tBu strategies are used, offering different deprotection conditions. nih.gov |
| Coupling Methods | Carbodiimides (e.g., DIC) with additives (e.g., OxymaPure) or active esters (e.g., OSu esters) are commonly employed. nih.gov |
| Purification | Requires purification (e.g., extraction, crystallization, or chromatography) after each coupling and deprotection step. dokumen.pub |
| Arginine Handling | TPB-technology can be used to improve solubility and ease of handling of Arg-containing fragments in organic solvents. teknoscienze.com |
Chemo-Enzymatic Peptide Synthesis for Segment Condensation
Chemo-enzymatic peptide synthesis (CEPS) is a hybrid approach that combines the strengths of chemical synthesis (SPPS) for creating peptide fragments with the high specificity of enzymatic ligation to join them together. biorxiv.orgmdpi.com This method is particularly useful for producing larger peptides and can minimize side reactions associated with purely chemical fragment condensation. nih.gov
To synthesize this compound, one could chemically synthesize two fragments, such as Arg-Arg-Ala-thioester and H-Arg-Arg-NH₂. These unprotected fragments can then be joined in an aqueous solution using a specialized ligase enzyme. mdpi.com Enzymes like omniligase or engineered variants of subtilisin (e.g., subtiligase) can catalyze the formation of a native peptide bond at the ligation site. mdpi.comrsc.orgfrontiersin.org This approach avoids the use of coupling reagents and protecting groups during the final fragment condensation step, offering a greener and highly specific alternative. dntb.gov.ua
Rational Design and Synthesis of this compound Derivatives and Peptidomimetics
To enhance properties such as stability against enzymatic degradation or to probe structure-activity relationships, derivatives of the this compound peptide can be synthesized. This involves incorporating non-natural or modified amino acids into the peptide backbone or side chains. nih.gov
Azapeptide Incorporations within this compound Frameworks
Azapeptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. ut.eebiorxiv.org This modification creates a semicarbazide (B1199961) bond that is resistant to cleavage by proteases and can induce specific conformational constraints. nih.govbiorxiv.org
The synthesis of an aza-arginine (AzaArg) containing derivative of this compound, for example, [AzaArg⁵]-Arg-Arg-Ala-Arg, would involve the synthesis of a protected aza-arginine precursor. acs.org The synthesis of azapeptides is challenging and typically performed on a solid support using specialized building blocks and protocols. ut.eebiorxiv.org
Synthetic Strategy for Aza-Arginine Peptides:
Precursor Synthesis: A protected hydrazine (B178648) corresponding to the aza-amino acid side chain is prepared. For aza-arginine, this involves a multi-step synthesis to create a protected guanidinylated hydrazine derivative. acs.orgacs.orgnih.gov
Incorporation into SPPS: The aza-amino acid is incorporated into the peptide chain on the solid support. This can be done using pre-activated, stable building blocks like benzotriazole (B28993) esters of the aza-amino acid. biorxiv.orgbiorxiv.org Microwave-assisted SPPS has been shown to significantly reduce the time required for these difficult couplings. acs.orgnih.gov
Acylation of the Aza-Residue: Coupling a standard amino acid onto the newly incorporated aza-residue is often slow due to the electronic properties of the semicarbazide nitrogen and requires optimized conditions or more potent coupling reagents. ut.ee
The development of automated platforms for azapeptide synthesis is making the generation of such derivatives more accessible for research. biorxiv.orgbiorxiv.org
Non-Canonical Amino Acid and Bioisosteric Substitutions
Substituting canonical amino acids with unnatural analogues can profoundly alter a peptide's properties. For the this compound sequence, modifications often focus on the arginine residues or the alanine (B10760859) backbone.
Arginine Analogs: A variety of Nᴳ-substituted L-arginine analogues can be prepared and incorporated into peptides via SPPS. acs.org These building blocks are designed to modulate the basicity, hydrogen-bonding capacity, and steric profile of the side chain. The synthesis often involves the reaction of a protected ornithine derivative with a guanidinylating agent or the use of an activated thiourea (B124793) intermediate. rsc.orgacs.org These analogues, once prepared with appropriate Fmoc and side-chain protections, can be incorporated using standard SPPS protocols. acs.orgacs.org
Trifluoromethylalanine (Tfm-Ala) Substitution: Replacing the central alanine with α-trifluoromethylalanine (Tfm-Ala) is a strategy to increase local hydrophobicity and metabolic stability. cyu.fr The strong electron-withdrawing nature of the trifluoromethyl group makes peptide bond formation challenging. nih.govresearchgate.net
Direct coupling of an Fmoc-amino acid to H-Tfm-Ala-peptide-resin is extremely difficult. Therefore, the most effective strategy is to use a pre-formed dipeptide building block, such as Fmoc-Arg(Pbf)-Tfm-Ala-OH. This dipeptide is synthesized in solution, where more forceful activation methods (e.g., using amino acid chlorides or mixed anhydrides) can be employed to form the difficult peptide bond. nih.govresearchgate.net This building block can then be incorporated into the peptide sequence using standard SPPS conditions. iris-biotech.deresearchgate.net
The table below summarizes these advanced modifications.
| Modification | Example Building Block | Key Synthetic Challenge | Strategy |
| Aza-Arginine | Protected AzaArg precursor | Incorporation and subsequent acylation are difficult. ut.ee | Use of pre-activated building blocks (e.g., benzotriazole esters) and microwave-assisted SPPS. acs.orgbiorxiv.org |
| Arginine Analog | Fmoc-L-Nᴳ-alkyl-Arg(Pbf)-OH | Synthesis of the monomer building block. | General methods using activated thiourea intermediates are available. acs.org |
| Trifluoromethylalanine | Fmoc-Arg(Pbf)-Tfm-Ala-OH | Coupling onto the Tfm-Ala nitrogen due to its low nucleophilicity. researchgate.net | Synthesis of a dipeptide building block in solution, followed by incorporation via SPPS. nih.gov |
Capping Motifs and Terminal Modifications for Enhanced Properties
Terminal modifications of the this compound peptide are crucial for optimizing its physicochemical properties and biological function. These modifications primarily involve the N-terminus (amino-terminus) and the C-terminus (carboxyl-terminus) of the peptide chain. Common strategies include N-terminal acetylation and fatty acylation, as well as C-terminal amidation. These "capping" strategies neutralize the terminal charges and can introduce new functionalities that significantly enhance the peptide's performance profile.
N-Terminal Acetylation and C-Terminal Amidation:
N-terminal acetylation involves the addition of an acetyl group to the free amine of the N-terminal arginine, while C-terminal amidation replaces the C-terminal carboxylic acid with an amide group. These modifications are fundamental in peptide chemistry to mimic the native peptide bond, thereby eliminating the terminal charges and increasing the peptide's resistance to exopeptidases, enzymes that cleave peptides from the ends.
Research on poly-arginine peptides, such as poly-arginine-9 (R9), provides significant insights into the effects of these modifications, which are directly applicable to the this compound sequence. A study examining the neuroprotective efficacy of modified R9 peptides in a neuronal glutamic acid excitotoxicity model revealed that terminal modifications have a profound impact on biological activity. The three peptides with C-terminal amidation (R9-NH2, Ac-R9-NH2, and R9D-NH2) all demonstrated greater neuroprotective effects than the unmodified R9 peptide. nih.gov In contrast, the peptide with only N-terminal acetylation (Ac-R9) showed reduced efficacy. nih.gov This suggests that C-terminal amidation is a key modification for enhancing the neuroprotective properties of arginine-rich peptides. nih.gov The amidation not only increases stability but can also favorably influence the peptide's interaction with biological membranes by removing the negative charge of the carboxyl group. researchgate.net
Further modifications can include the use of D-amino acids. Peptides synthesized with D-isoform amino acids exhibit greater stability due to increased resistance to proteolytic degradation by enzymes that are stereospecific for L-isoform amino acids. plos.org A study comparing the R9 peptide with its C-terminally amidated D-amino acid version (R9D-NH2) found the D-enantiomer to have superior neuroprotective effects. nih.gov
Table 1: Effect of Terminal Modifications on the Neuroprotective Efficacy of Poly-Arginine-9 (R9) Peptides
This table presents data on neuronal viability following exposure to glutamic acid, with various modified R9 peptides used as neuroprotective agents. The data illustrates the enhanced efficacy of C-terminally amidated peptides. nih.govresearchgate.net
| Peptide Modification | Description | Neuronal Viability (%) |
|---|---|---|
| Unmodified R9 | Free N-terminus and C-terminus (carboxyl group). | ~60% |
| Ac-R9 | N-terminal Acetylation only. | ~50% |
| R9-NH2 | C-terminal Amidation only. | ~80% |
| Ac-R9-NH2 | N-terminal Acetylation and C-terminal Amidation. | ~85% |
| R9D-NH2 | C-terminal Amidation with D-amino acids. | ~85% |
Fatty Acylation (Lipidation) and Cyclization:
To further enhance cellular uptake, particularly for shorter arginine-rich peptides, N-terminal fatty acylation is a powerful strategy. This involves attaching a lipid chain, such as octanoic acid or dodecanoic acid, to the N-terminus. The increased hydrophobicity of the peptide promotes stronger interactions with the lipid bilayer of the cell membrane, facilitating more efficient internalization. acs.orgresearchgate.net
Cyclization is another advanced modification that can improve peptide stability and cell-penetrating ability. By creating a cyclic structure, the peptide's conformational flexibility is reduced, which can lead to more favorable interactions with the cell membrane. nih.gov
Research on short poly-arginine peptides like penta-arginine (R5) and hexa-arginine (R6) demonstrates the synergistic effect of combining acylation and cyclization. A study showed that a dodecanoyl-acylated linear R5 peptide [dodecanoyl-(R5)] had a 10.2-fold higher cellular uptake than a control fluorescent molecule. acs.org When this peptide was also cyclized [dodecanoyl-[R5]], the cellular uptake increased to 13.7-fold higher than the control. acs.org These modifications are particularly effective for shorter peptides that might otherwise show limited cellular uptake. acs.org The combination of a hydrophobic fatty acid and the rigid, cationic cyclic peptide structure appears to create a highly efficient molecular transporter. nih.gov
Table 2: Enhanced Cellular Uptake of Modified Short Poly-Arginine Peptides
This table summarizes the fold increase in cellular uptake for various modified R5 and R6 peptides compared to a control (5,6-carboxyfluorescein). The data highlights the significant improvement achieved through N-terminal acylation and the additional benefit of cyclization. researchgate.netacs.org
| Peptide | Modification | Fold Increase in Cellular Uptake |
|---|---|---|
| dodecanoyl-(R5) | Linear R5 with N-terminal dodecanoyl acylation. | 10.2 |
| dodecanoyl-[R5] | Cyclic R5 with N-terminal dodecanoyl acylation. | 13.7 |
| dodecanoyl-[R6] | Cyclic R6 with N-terminal dodecanoyl acylation. | (Enhanced cargo delivery by 5.5-fold) |
Nα-Methylation:
A more subtle but effective modification is Nα-methylation, which involves adding a methyl group to the nitrogen atom of the peptide backbone. This modification eliminates the ability of the backbone amide to donate a hydrogen bond, reducing the energetic cost of desolvation required for the peptide to cross the cell's lipid bilayer. nih.gov Studies on Nα-methylated oligoarginines have shown a notable increase in cellular penetration compared to their unmodified counterparts. For instance, at low concentrations, a fully Nα-methylated penta-arginine (Me-R5) showed a 23% increase in fluorescence signal within cells compared to R5, indicating higher uptake. nih.gov This strategy represents a promising avenue for enhancing the cell-penetrating properties of peptides like this compound without adding significant bulk. nih.gov
Structural Characterization and Conformational Analysis of Arg Arg Ala Arg Arg
Spectroscopic Investigations of Arg-Arg-Ala-Arg-Arg Solution Conformation
Spectroscopic techniques are invaluable for examining the structure of peptides in solution, providing insights that are complementary to solid-state or gas-phase analyses.
Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides by measuring the differential absorption of circularly polarized light. americanpeptidesociety.org The resulting spectrum provides information on the proportions of α-helices, β-sheets, and random coils. americanpeptidesociety.orgmdpi.com For peptides like this compound, which are rich in arginine, electrostatic repulsions between the positively charged side chains can influence the secondary structure, often leading to a more random coil-like conformation. researchgate.net
CD spectroscopy can also be used to assess the stability of a peptide's conformation by monitoring changes in the spectrum as a function of temperature, pH, or in the presence of binding partners. americanpeptidesociety.orgsubr.edu For instance, the interaction of arginine-rich peptides with other molecules, such as nucleic acids or proteins, can induce significant conformational changes that are readily detectable by CD. researchgate.netresearchgate.net
Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures americanpeptidesociety.orgmdpi.comcreative-proteomics.com
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| α-Helix | ~190 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | - | ~200 (intense) |
This table provides a general guide to interpreting CD spectra. The exact peak positions and intensities can vary depending on the specific peptide sequence and solvent conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a high-resolution view of peptide conformation in solution. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), chemical shifts, and coupling constants, it is possible to determine the spatial proximity of atoms and deduce the three-dimensional structure of the peptide. ucsd.edupnas.orgmdpi.com
For arginine-rich peptides, NMR studies can reveal how the flexible arginine side chains are oriented and whether they participate in specific interactions. ucsd.edu For example, in the context of a peptide-RNA complex, NMR has been used to show how arginine side chains can stack with RNA bases or form hydrogen bonds with the phosphate (B84403) backbone. ucsd.edu In studies of peptides binding to protein kinases, NMR has helped to distinguish between different extended coil conformations of the bound peptide. nih.gov The analysis of NMR data can also provide insights into the dynamic nature of the peptide, identifying regions of flexibility and conformational exchange. pnas.org
Theoretical and Computational Analyses of this compound Structure
Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of peptide structure and dynamics at an atomic level of detail.
Quantum chemical calculations provide a detailed understanding of the electronic structure of a peptide, including the distribution of charge and the nature of intramolecular interactions. researchgate.net These calculations can be used to analyze the strength of hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the peptide's conformation. For this compound, quantum chemical calculations can help to quantify the repulsive forces between the arginine side chains and to understand how these forces are balanced by other interactions within the peptide. researchgate.net This information is crucial for a complete understanding of the factors that govern the peptide's structure and stability.
Intermolecular Interactions and Structural Stability
The this compound sequence is often found in proteins and peptides that are involved in specific molecular recognition events. ethernet.edu.etchristelijke-antwoorden.nl The multiple arginine residues, with their positively charged guanidinium (B1211019) groups, are well-suited for interacting with negatively charged molecules such as DNA, RNA, or acidic regions of proteins. researchgate.netucsd.edu These interactions can lead to a stabilization of the peptide's structure, often inducing a more ordered conformation upon binding. The stability of the peptide's structure can be influenced by factors such as pH and ionic strength, which can affect the charge state of the arginine residues and screen electrostatic interactions.
Role of Salt Bridges in Peptide Stability and Recognition
Salt bridges, which are non-covalent interactions combining hydrogen bonding and electrostatic attraction, play a pivotal role in the structure and function of proteins and peptides. frontiersin.org In arginine-rich peptides like this compound, these interactions are particularly significant. The guanidinium group of arginine can form robust salt bridges with negatively charged residues such as aspartate and glutamate (B1630785), contributing to protein folding, stability, and molecular recognition. frontiersin.orgnih.gov
Studies have shown that arginine has the highest propensity among charged amino acids to form ionic bonds, making it a key player in the formation of salt-bridge networks. biorxiv.org These networks can be more stabilizing than isolated salt bridges. biorxiv.orgbiorxiv.org For instance, bifurcated salt-bridges, where a single charged residue interacts with two others, are frequently observed and contribute significantly to electrostatic stabilization. biorxiv.orgbiorxiv.org Arginine-containing salt bridges, particularly those involving glutamate (Glu-Arg-Glu), are common and have been shown to enhance helix stability. biorxiv.orgbiorxiv.org
The stability of salt bridges is influenced by the geometry of the interacting residues. nih.govscience.gov Optimized geometries, such as an (i, i+4) spacing between Glu- and Arg+ residues in a helical conformation, can significantly increase folding rates and slow down unfolding. nih.govscience.gov Conversely, unfavorable geometries can have the opposite effect. nih.govscience.gov The strength of these interactions is also dependent on the specific amino acids involved, with Glu-/Arg+ pairs often forming more stable salt bridges compared to Asp-/Arg+ or Glu-/Lys+ pairs, likely due to the greater conformational flexibility of the arginine side chain. nih.gov
In the context of peptide recognition, salt bridges are crucial for the interaction of arginine-rich peptides with other biomolecules, such as RNA. nih.govresearchgate.net The guanidinium group of arginine can form salt bridges with the phosphate backbone of RNA, leading to a network of interactions that spans the major groove of the RNA molecule. nih.gov This recognition is highly specific and essential for the biological function of many RNA-binding proteins and peptides. nih.govresearchgate.net
The table below summarizes the energetic contributions of different types of salt bridges to peptide stability.
| Interacting Pair | Relative Stability | Folding Kinetics | Reference |
| Glu-Arg (i, i+4) | Highly Stabilizing | Speeds up folding | nih.govscience.gov |
| Asp-Arg (i, i+4) | Stabilizing | Slower folding than Glu-Arg | nih.gov |
| Glu-Lys (i, i+4) | Stabilizing | Slower folding than Glu-Arg | nih.gov |
| Unfavorable Geometry | Destabilizing | Slows down folding | nih.govscience.gov |
Influence of Arginine Side Chains on Helicity and Peptide Folding
The presence of multiple arginine residues significantly influences the secondary structure of peptides, particularly their helicity. While arginine itself is considered to have a low to moderate intrinsic helix-forming propensity, its interactions with other residues and the surrounding environment can either stabilize or destabilize helical conformations. nih.govresearchgate.net
The position of arginine within a peptide sequence is critical. When located near the C-terminus of a helix, the positively charged guanidinium group can have a favorable electrostatic interaction with the negative end of the helix macrodipole, thus stabilizing the helical structure. pnas.org Conversely, placement near the N-terminus can be destabilizing.
On the other hand, arginine side chains can participate in stabilizing interactions, such as salt bridges with acidic residues (e.g., glutamate or aspartate) at appropriate distances (typically i, i+3 or i, i+4 spacing), which can promote and stabilize helical structures. nih.govnih.gov These interactions can effectively "lock" the peptide backbone into a helical fold.
Furthermore, in the context of transmembrane peptides, a single arginine residue can induce significant distortions in the helical structure, including kinking or even causing the peptide to exit the membrane. nih.govacs.org This highlights the profound impact of the charged arginine side chain on peptide folding and its interaction with different environments. Molecular dynamics simulations of arginine-containing peptides have shown that while they can form α-helical structures, the presence of arginine can also lead to the formation of other structures like 3(10)-helices and β-turns. researchgate.net
The table below presents a summary of findings from various studies on the effect of arginine on peptide helicity.
| Peptide System | Observation | Conclusion | Reference |
| Alanine-rich peptides | Replacement of Ala with Arg decreases helicity | Arginine is less helix-prone than alanine (B10760859) in these systems | nih.govresearchgate.net |
| C-peptide of ribonuclease A | Glu2-Arg10 interaction stabilizes the helix | Specific salt bridge formation is crucial for helix stability | nih.gov |
| Model helical peptides | Arginine at the C-terminus stabilizes the helix | Favorable interaction with helix macrodipole | pnas.org |
| Transmembrane peptides | Central arginine can distort or break the helix | Strong interactions with the membrane environment | nih.govacs.org |
Biological Activities and Mechanistic Investigations of Arg Arg Ala Arg Arg
Enzymatic Interactions and Modulatory Roles
The structure of Arg-Arg-Ala-Arg-Arg, featuring multiple basic residues, suggests it is a likely substrate and potential modulator for a range of proteases that recognize and cleave at specific basic amino acid sites.
The peptide sequence contains motifs that are recognized by several key endopeptidases. Proprotein convertases, a family of serine proteases, are prime candidates for interacting with such a sequence.
Furin and Kex2: Furin, a mammalian protease homologous to the yeast Kex2 protease, is crucial for processing precursor proteins. nih.gov Both enzymes exhibit high specificity for cleaving substrates C-terminal to paired basic amino acid motifs, particularly Arg-X-Lys/Arg-Arg (RXK/RR). nih.govnih.gov Research has demonstrated that furin efficiently cleaves fluorogenic peptides containing an RXK/RR sequence. nih.gov Specifically, the sequence Arg-Ala-Lys-Arg has been identified as a cleavage site for furin, leading to the maturation of the enzyme itself. nih.gov Given that the this compound peptide contains a dibasic Arg-Arg motif, it represents a potential substrate for these convertases. The yeast Kex2 protease, considered a prototype for this family, also shows optimal activity with substrates that have Arg at the P1 position and a basic residue like Lys or Arg at the P2 position. nih.gov Structural studies of Kex2 in complex with a peptidyl boronic acid inhibitor (Ac-Arg-Glu-Lys-Arg) have provided a basis for understanding these substrate recognition patterns. cornell.edurcsb.org
OmpT: The outer membrane protease T (OmpT) from Escherichia coli is another enzyme known to target dibasic motifs. Studies show OmpT specifically cleaves substrates between paired basic residues, including Arg-Arg, Arg-Lys, and Lys-Lys. frontiersin.org Its activity can be measured using chromogenic substrates such as IAA-Arg-Arg-pNA, where cleavage occurs specifically between the two arginine residues. frontiersin.org The presence of the Arg-Arg sequence in the pentapeptide makes it a candidate for cleavage by OmpT.
Table 1: Substrate Specificity of Relevant Proteases
Enzyme Typical Recognition Motif Significance of Motif in this compound Reference Furin Arg-X-Lys/Arg-Arg (RXK/RR) Contains the Arg-Arg dibasic motif at the N-terminus. [9, 17] Kex2 Lys-Arg or Arg-Arg at P2-P1 Contains the Arg-Arg dibasic motif, a preferred substrate sequence. researchgate.net OmpT Dibasic motifs (RR, RK, KK) Contains a clear Arg-Arg cleavage site for this protease. nih.gov
Peptides containing arginine are not only substrates but can also be designed as inhibitors of certain proteases. The trypsin-like serine proteases urokinase-plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2) are key targets.
uPA and TMPRSS2 Inhibition: Both uPA and TMPRSS2 are involved in pathological conditions, including cancer metastasis and viral entry, respectively. mdpi.comportlandpress.com Developing selective inhibitors for these enzymes is a significant therapeutic goal. Many inhibitors are peptidomimetic and feature an arginine or an arginine bioisostere at the P1 position to interact with the S1 pocket of the proteases. mdpi.comresearchgate.net For example, studies on peptidomimetic inhibitors have shown that replacing the P1 arginine with a phenylguanidine moiety leads to a strong affinity for TMPRSS2, while a cyclohexylguanidine (B89088) derivative potently inhibits uPA. mdpi.comresearchgate.net The sequence surrounding the P1 residue is also critical for selectivity. researchgate.net While the specific inhibitory profile of this compound is not detailed, its arginine-rich structure suggests it could serve as a foundational sequence for developing such inhibitors.
Table 2: Kinetic Parameters of Arginine-Based Inhibitors for TMPRSS2 and uPA
Inhibitor Compound Target Enzyme Inhibition Constant (Ki) Selectivity Note Reference Inhibitor 31 (P2-Phenylalanine) TMPRSS2 0.4 nM High selectivity over matriptase (Ki = 252 nM) and uPA (Ki = 3574 nM). portlandpress.com Inhibitor 32 (P2-Cyclohexylalanine) TMPRSS2 34 nM Good selectivity over matriptase (Ki = 3333 nM) and uPA (Ki = 2688 nM). portlandpress.com Phenylguanidine-based dipeptide TMPRSS2 Strong Affinity (Subnanomolar) Demonstrated high selectivity. [7, 13] Cyclohexylguanidine-based dipeptide uPA Potent Inhibition Exhibited high selectivity over other proteases. [7, 13]
Data is generalized from findings on peptidomimetic inhibitors with arginine bioisosteres.
The high density of positively charged arginine residues can influence enzyme activity through mechanisms beyond direct cleavage or competitive inhibition.
Arginine-rich peptides are known to engage in significant electrostatic interactions, which can modulate protein function. nih.gov The guanidinium (B1211019) group of arginine is particularly effective at forming stable hydrogen bonds and interacting with negatively charged residues on enzyme surfaces. nih.govfrontiersin.org Such interactions can lead to allosteric modulation, where the peptide binds to a site other than the active site to either enhance or inhibit enzyme activity. acs.org For example, proline- and arginine-rich peptides have been shown to act as allosteric modulators of the proteasome, with some sequences causing inhibition and others leading to significant activation. acs.org Cationic arginine-rich peptides (CARPs) can also inhibit enzymes like NADPH oxidase, which is associated with oxidative stress. frontiersin.org The ability of arginine to self-associate and form clusters on protein surfaces can further contribute to these complex modulatory effects. nih.gov
Receptor Binding and Ligand-Receptor Interaction Mechanisms
The cationic and structural properties of this compound make it a candidate for binding to various cell surface receptors that recognize arginine-rich motifs.
Neuropilin-1 (NRP1): NRP1 is a transmembrane co-receptor involved in angiogenesis and cancer progression that binds ligands containing a C-terminal C-end Rule (CendR) motif, defined as Arg/Lys-X-X-Arg/Lys. nih.govresearchgate.net The binding occurs in a pocket within the b1 domain of NRP1. The C-terminal arginine of the ligand is critical, forming key interactions with residues such as Tyr297, Asp320, Ser346, and Thr349 in the NRP1 binding site. nih.gov Peptides that mimic this motif, such as the heptapeptide (B1575542) A7R (ATWLPPR), can compete with endogenous ligands like VEGF-A and inhibit NRP1-dependent signaling. researchgate.net Although this compound does not have a C-terminal arginine, its high arginine content and structural similarity to other cationic peptides suggest potential interactions with NRP1.
CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in cancer metastasis. It has recently been identified as a primary receptor for arginine-rich peptides, such as octa-arginine. acs.org This suggests that cell-penetrating peptides rich in arginine can recognize and bind to CXCR4, providing a potential mechanism for targeted drug delivery to cancer cells that overexpress this receptor. acs.org The this compound peptide, being an arginine-rich sequence, falls into the category of molecules that may interact with CXCR4.
Allosteric modulators bind to a receptor at a site distinct from the orthosteric site (where the endogenous ligand binds), causing a conformational change that alters the receptor's function. nih.govelifesciences.org This can result in the potentiation or inhibition of the endogenous ligand's effect. mdpi.com
Arginine-rich peptides and other charged molecules can function as allosteric modulators of G protein-coupled receptors (GPCRs). frontiersin.org Their binding can influence the receptor's affinity for its primary ligand or bias its signaling toward specific intracellular pathways (e.g., G protein vs. β-arrestin pathways). frontiersin.orgnih.gov For example, certain autoantibodies targeting the calcium-sensing receptor (a GPCR) can allosterically modulate its signaling. frontiersin.org Given that arginine-rich sequences can bind to GPCRs like CXCR4, it is plausible that a peptide such as this compound could exert its effects through allosteric modulation, subtly altering receptor conformation and downstream signaling without directly competing with the natural ligand. acs.orgnih.gov
Interactions with Taste Receptors (e.g., ENaC)
The interaction of peptides with taste receptors is a complex process influenced by their amino acid composition and sequence. Arginine-rich peptides, including dipeptides and potentially longer chains like this compound, are noted for their ability to interact with receptors involved in salt taste perception, primarily the epithelial sodium channel (ENaC). researchgate.nettandfonline.com
Research has shown that basic amino acids such as L-arginine can modulate taste responses. Specifically, L-arginine has been found to increase the sodium current through human αβγ- or δβγ-ENaC when these channels are expressed in experimental systems like Xenopus oocytes. nih.gov This suggests a direct interaction between arginine and the ENaC protein. The guanidinium group of the arginine side chain, which is positively charged at physiological pH, is thought to play a crucial role in this interaction, potentially binding to the channel pore. nih.gov
Studies on arginyl dipeptides have provided further insight. In cultured human fungiform taste papillae cells, certain dipeptides like Ala-Arg have been shown to significantly increase the cellular response to NaCl. researchgate.net This enhancing effect on saltiness perception is believed to be mediated through the ENaC-α and ENaC-δ subunits of the taste receptor. researchgate.net While direct studies on the pentapeptide this compound are not available, the collective evidence from L-arginine and its dipeptides strongly suggests that the multiple arginine residues in this sequence would facilitate a potent interaction with ENaC, likely modulating salty taste perception.
Table 1: Interaction of Arginine-Containing Molecules with Taste Receptors
| Interacting Molecule | Target Receptor/Subunit | Observed Effect | Reference |
|---|---|---|---|
| L-Arginine | Human αβγ-ENaC, δβγ-ENaC | Increases sodium current | nih.gov |
| Arginyl Dipeptides (e.g., Ala-Arg) | ENaC-α, ENaC-δ | Enhances cellular response to NaCl | researchgate.net |
| L-Lysine, L-Arginine | ENaC subunits | May lead to activation | tandfonline.com |
Peptide-Protein Complex Formation and Structural Basis of Binding
The formation of peptide-protein complexes is fundamental to the biological activity of poly-arginine peptides. The this compound sequence, with its multiple cationic residues, is primed for electrostatic interactions with various proteins. The structural basis for this binding is rooted in the unique properties of the arginine side chain's guanidinium group.
This positively charged group can engage in several types of non-covalent interactions:
Salt Bridges: Arginine readily forms strong ionic interactions with negatively charged amino acid residues on a protein's surface, such as aspartate and glutamate (B1630785). nih.gov
Hydrogen Bonds: The guanidinium group can act as a hydrogen bond donor, forming multiple hydrogen bonds with suitable acceptor atoms on a protein. nih.govbeilstein-journals.org
Cation-π Interactions: The planar, electron-rich guanidinium group can stack against aromatic residues like tryptophan, tyrosine, and phenylalanine, forming stable cation-π interactions. researchgate.net
Table 2: Molecular Interactions in Poly-Arginine-Protein Complexes
| Interaction Type | Interacting Groups | Example Protein Context | Reference |
|---|---|---|---|
| Salt Bridges | Arginine (+) and Aspartate/Glutamate (-) | General protein binding, SERCA2 | nih.gov |
| Hydrogen Bonds | Arginine guanidinium group and protein acceptors | General protein binding | nih.govbeilstein-journals.org |
| Cation-π Interactions | Arginine guanidinium group and aromatic residues | General protein binding | researchgate.net |
| Specific Motif Binding | Arg-Arg-Tyr triad (B1167595) and phosphoserine | 14-3-3 proteins | pnas.org |
Membrane Interactions and Translocation Mechanisms
Cell Penetration Mechanisms of Poly-Arginine Peptides
Poly-arginine peptides are a prominent class of cell-penetrating peptides (CPPs), renowned for their ability to cross cellular membranes and deliver molecular cargo. frontiersin.orgnih.gov The peptide this compound falls into this category due to its high density of arginine residues. The mechanisms governing their entry into cells are multifaceted and are generally categorized into two main pathways: direct membrane translocation and endocytosis. nih.govmdpi.com
The choice of pathway is often dependent on the peptide's concentration. beilstein-journals.org At lower concentrations, endocytic pathways such as macropinocytosis are frequently utilized. beilstein-journals.orgmdpi.com However, at higher concentrations, poly-arginine peptides can directly penetrate the plasma membrane. beilstein-journals.org This direct translocation is a rapid process driven by the strong electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. beilstein-journals.orgfrontiersin.org
The initial step involves the accumulation of the peptide on the cell surface. beilstein-journals.org The multivalent hydrogen bonding and electrostatic interactions between the arginine side chains and membrane phosphates or sulfates are critical for this process. beilstein-journals.org This binding is thought to destabilize the membrane, leading to the formation of transient pores or other structural rearrangements that facilitate the peptide's entry into the cytoplasm. nih.govmdpi.com The "arginine magic" refers to the ability of oligo-arginines to partition into lipid phases, a key step in translocation. beilstein-journals.org The efficiency of uptake is also influenced by the length of the arginine chain, with optimal delivery often seen with sequences containing 6-12 arginines. frontiersin.org
Membrane Disruption and Permeabilization in Biological Systems
The same forces that drive cell penetration can also lead to membrane disruption and permeabilization, a hallmark of many antimicrobial and cytotoxic peptides. digitellinc.com Poly-arginine peptides can induce membrane damage, leading to the leakage of cellular contents and ultimately cell death. digitellinc.comnih.gov
The mechanism of disruption begins with the strong binding of the cationic peptide to the negatively charged surface of a biological membrane, such as a bacterial cell wall. digitellinc.comnih.gov This interaction alone can disrupt the membrane's integrity. Further disruption can occur as the peptide inserts into the lipid bilayer. The arginine tail can cause the bilayer to swell by attracting water molecules, leading to further destabilization and permeabilization. digitellinc.com
The extent of membrane disruption is influenced by both the peptide's structure and the composition of the target membrane. nih.gov For instance, poly-glycine-arginine (poly-GR) peptides, which are structurally related to this compound, cause significantly more leakage in negatively charged liposomes compared to neutral ones. nih.gov The presence of cholesterol in the membrane can also modulate the peptide's disruptive activity. nih.gov Studies using fluorochromes like calcein (B42510) have demonstrated that peptides like protamine, which is rich in arginine, can cause significant permeabilization of the cell envelope in bacteria like S. aureus. nih.gov This activity highlights the potential for arginine-rich peptides to act as membrane-disrupting agents in various biological systems.
Influence on Cellular and Biological Processes
Modulation of Protein Aggregation and Solubilization
Arginine and arginine-rich peptides are widely recognized as potent modulators of protein aggregation and solubility. oup.comnih.govresearchgate.net This property is crucial in both biological contexts and biopharmaceutical applications, where maintaining protein stability is essential. The peptide this compound, with its multiple arginine residues, is expected to exhibit strong anti-aggregation and solubilizing effects.
The mechanisms behind arginine's ability to suppress aggregation are complex. One key factor is its ability to favorably interact with hydrophobic and aromatic amino acid residues on a protein's surface, which are often exposed during unfolding and are prone to aggregation. nih.govfrontiersin.org Arginine can form a "cage-like" solvation layer around these moieties, effectively shielding them and preventing protein-protein self-association. frontiersin.orgresearchgate.net
Table 3: Mechanisms of Arginine-Mediated Aggregation Suppression
| Mechanism | Description | Key Interactions | Reference |
|---|---|---|---|
| Hydrophobic Shielding | Arginine forms a solvation layer around exposed hydrophobic patches on proteins. | Formation of "cage-like" structures. | frontiersin.orgresearchgate.net |
| Cluster Formation and Binding | Arginine self-associates into clusters that bind to protein surfaces. | Cation-π, hydrogen bonds. | researchgate.netfrontiersin.org |
| Increased Solubility | Arginine increases the solubility of proteins, particularly unfolded or aggregation-prone ones. | General electrostatic and hydrophilic interactions. | oup.comnih.gov |
| Destabilization of Aggregates | Arginine residues can destabilize pre-formed aggregates like amyloid-beta protofibrils. | Interactions with aggregate structure. | nih.gov |
Anti-Angiogenic and Anti-Neovascularization Effects
There is currently no direct scientific evidence available to suggest that the specific pentapeptide this compound possesses intrinsic anti-angiogenic or anti-neovascularization properties. Searches of scientific literature and patent databases did not yield studies evaluating this peptide for its ability to inhibit the formation of new blood vessels. While some arginine-rich peptides have been investigated for anti-angiogenic potential, these findings are not specific to the this compound sequence.
Vasodilatory Effects
There is no information available in the reviewed scientific literature to indicate that the pentapeptide this compound has vasodilatory effects. Studies on vasodilation often focus on L-arginine as a precursor to the vasodilator nitric oxide, or on other specific peptide sequences, but none have investigated the direct vasodilatory action of this compound.
Computational Approaches and Predictive Modeling for Arg Arg Ala Arg Arg Research
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, providing a virtual microscope to observe the movement of molecules over time. For a flexible peptide like Arg-Arg-Ala-Arg-Arg, MD simulations are invaluable for characterizing its conformational landscape and the thermodynamics of its interactions.
Conformational Dynamics: In an aqueous environment, the peptide's backbone and the bulky, charged side chains of arginine are in constant motion. MD simulations can map this dynamic behavior, revealing the most populated conformations and the transitions between them. researchgate.netnih.gov By simulating the peptide for nanoseconds to microseconds, researchers can generate Ramachandran plots to analyze the distribution of backbone dihedral angles (phi and psi), identifying preferences for specific secondary structures like turns or extended conformations. researchgate.netnih.gov The high density of positive charges from the arginine residues will strongly influence its shape through electrostatic repulsion between the side chains and through interactions with solvent molecules and ions. The radius of gyration (Rg) is a key parameter derived from these simulations, indicating the peptide's compactness and how it changes over time. researchgate.net
Binding Energetics: A primary application of MD simulations is to elucidate the mechanisms and energetics of a ligand binding to its receptor. If this compound were to bind to a target like a protein kinase or a segment of DNA, MD simulations could model this process dynamically. The simulation would track the peptide as it approaches the binding site, forms initial contacts, and settles into a stable bound conformation. Advanced techniques, such as umbrella sampling or steered MD, can be used to calculate the binding free energy (ΔG_bind), which is a crucial measure of binding affinity. nih.govacs.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analyze simulation snapshots to estimate binding energies by combining molecular mechanics energy terms with solvation free energies. nih.gov These calculations can pinpoint which residues on the peptide and the target contribute most significantly to the binding, distinguishing between electrostatic and van der Waals contributions. acs.org
| MD Simulation Parameter | Application to this compound Research | Key Insights Gained |
| Simulation Time | Typically 100 ns to several µs | Characterization of major conformational states and rare events. |
| Force Field | e.g., AMBER, CHARMM, GROMOS | Accurate representation of atomic interactions, including charges on Arg residues. |
| Solvent Model | Explicit water (e.g., TIP3P, SPC/E) | Realistic modeling of hydration shells and solvent-mediated interactions. nih.gov |
| Radius of Gyration (Rg) | Measures the peptide's compactness over time | Reveals tendencies to adopt folded or extended structures in different environments. researchgate.net |
| Root Mean Square Deviation (RMSD) | Tracks structural deviation from a reference state | Assesses the stability of the peptide's conformation or its binding pose. nih.gov |
| Binding Free Energy (ΔG_bind) | Calculated via MM/PBSA, alchemical free energy perturbation, etc. | Quantifies the affinity of the peptide for a biological target. acs.org |
Quantum Chemical Calculations for Electronic Properties and Interaction Analysis
While MD simulations rely on classical mechanics (force fields), quantum chemical (QC) calculations provide a more fundamental description of a molecule's electronic structure. These methods are computationally intensive and are typically applied to static structures or smaller molecular systems to gain deep insights into bonding, charge distribution, and reactivity.
Electronic Properties: QC methods like Density Functional Theory (DFT) can be used to calculate the distribution of electron density across the this compound peptide. This allows for the precise determination of partial atomic charges, revealing the highly positive character of the arginine guanidinium (B1211019) groups and how this charge is influenced by the peptide backbone and the central alanine (B10760859) residue. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to understand the peptide's potential for electron donation and acceptance, which is relevant for its chemical reactivity and role in charge-transfer interactions. nih.gov
Interaction Analysis: QC calculations are exceptionally powerful for analyzing specific non-covalent interactions that govern molecular recognition. For this compound, this includes the strong hydrogen bonds and salt bridges formed by the arginine side chains with binding partners, such as the phosphate (B84403) groups of DNA or carboxylate groups (Aspartate, Glutamate) on a protein surface. nih.gov Quantum theory of atoms in molecules (QTAIM) analysis can be performed on the calculated electron density to characterize the nature and strength of these bonds. Furthermore, QC can accurately model cation-π interactions, where the positively charged guanidinium group interacts favorably with the electron-rich face of an aromatic ring (e.g., Phenylalanine, Tyrosine, Tryptophan) on a target protein. researchgate.net
| Quantum Chemical Property | Relevance for this compound | Information Provided |
| Partial Atomic Charges | Determines electrostatic potential | Highlights the localization of positive charge on the four guanidinium groups. |
| HOMO/LUMO Energies | Indicates chemical reactivity | Predicts the peptide's susceptibility to oxidation/reduction and charge transfer. |
| Electron Density Distribution | Visualizes electronic structure | Reveals the nature of chemical bonds and non-covalent interactions. nih.gov |
| Interaction Energy Decomposition | Analyzes binding contributions | Quantifies the electrostatic, exchange, induction, and dispersion components of binding. |
| Non-Covalent Interaction Plots | Visualizes weak interactions | Identifies and characterizes hydrogen bonds, salt bridges, and cation-π stacking. nih.govresearchgate.net |
Homology Modeling and De Novo Design of this compound Variants and Analogs
Homology Modeling: This technique, also known as comparative modeling, constructs a 3D model of a target protein based on the experimentally determined structure of a related homologous protein (the template). wikipedia.orgyoutube.com For a small, flexible pentapeptide like this compound, homology modeling is generally not applicable. This method relies on the principle that protein structure is more conserved than sequence, which holds true for larger proteins with stable tertiary folds, but not for short peptides that lack a defined, context-independent structure. wikipedia.org
De Novo Design: In contrast, de novo (from scratch) design principles are highly relevant for creating variants and analogs of this compound. nih.gov Starting with the R-R-A-R-R sequence as a scaffold, computational methods can be used to design new peptides with tailored properties. nih.gov For instance, if the goal is to improve binding to a specific protein pocket, the central alanine could be computationally substituted with other amino acids to optimize steric and chemical complementarity. If the aim is to enhance cell-penetrating ability, modifications could be made to increase amphipathicity or helicity. acs.org Modern protein design frameworks, some leveraging artificial intelligence, can rapidly generate and evaluate thousands of potential sequences to identify candidates with a desired fold or function. embopress.org
| Design Goal | Example Modification to this compound | Computational Evaluation Method |
| Enhance Target Binding | Substitute Ala with Tyr | Molecular docking and binding free energy calculations. |
| Increase Helicity | Substitute Ala with Aib (α-aminoisobutyric acid) | MD simulations to analyze secondary structure propensity. |
| Improve Stability | N-terminal acetylation, C-terminal amidation | Simulation of peptide in the presence of virtual proteases. |
| Modulate Charge | Substitute Arg with Lys or Ornithine | Quantum calculations of charge distribution and pKa prediction. |
| Create Antagonist | Substitute Ala with D-Ala or Aib | Docking to receptor to identify poses that block agonist binding. acs.org |
Ligand-Based and Structure-Based Design Principles for Activity Prediction
Predicting the biological activity of a peptide like this compound can be approached from two distinct computational perspectives: ligand-based and structure-based design.
Ligand-Based Design: These methods are employed when the 3D structure of the biological target is unknown, but a set of molecules (ligands) with known activities is available. nih.gov If a series of peptides similar to this compound had been tested for a specific activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. researchgate.netscispace.com This model would correlate physicochemical descriptors of the peptides (e.g., charge, size, hydrophobicity) with their biological activity. A pharmacophore model could also be generated, defining the essential 3D arrangement of chemical features (e.g., positive charges, hydrogen bond donors) required for activity. New variants of this compound could then be screened in silico against these models to predict their activity before synthesis.
| Design Principle | Requirements | Process | Output/Prediction |
| Ligand-Based | A dataset of active and inactive analog molecules. Target structure is not needed. nih.gov | Identify common chemical features (pharmacophore) or build a statistical QSAR model. scispace.com | Prediction of a new molecule's activity based on its similarity to known active molecules. |
| Structure-Based | High-resolution 3D structure of the biological target (e.g., from X-ray crystallography or NMR). nih.gov | Computationally "dock" the peptide into the target's binding site and score the interactions. medium.com | Prediction of binding mode and affinity; provides a structural basis for optimization. |
Sequence Alignment and In Silico Mutagenesis for Functional Prediction
Sequence Alignment: A fundamental bioinformatics technique to predict function is to search for the peptide's sequence within larger, annotated proteins. Using tools like BLAST (Basic Local Alignment Search Tool), the sequence "RRARR" can be used as a query against comprehensive protein databases like UniProt. mdpi.comnih.gov Identifying this motif within known proteins—for example, in the DNA-binding domain of a transcription factor or a nuclear localization signal—can generate hypotheses about the potential function of the isolated this compound peptide. Sequence alignment is foundational for identifying conserved regions and inferring evolutionary and functional relationships. mdpi.com Hybrid models that combine sequence alignment with machine learning approaches are emerging as powerful tools for functional classification, such as predicting whether a sequence is an antibiotic resistance gene. nih.govnih.govresearchgate.net
In Silico Mutagenesis: This computational technique mimics the experimental process of site-directed mutagenesis to probe the functional importance of specific residues. nih.gov For this compound, a key question might be the role of the central alanine. An in silico alanine scan could be performed, where the alanine is computationally replaced by every other of the 19 canonical amino acids. For each mutation, the change in binding free energy (ΔΔG) to a target protein would be calculated. nih.govacs.org A large positive ΔΔG upon mutation to, for example, glutamate (B1630785) would suggest that a neutral or hydrophobic residue at that position is critical for binding, whereas a small change upon mutation to glycine (B1666218) might indicate that only the size of the residue matters. This approach efficiently highlights "hot spot" residues that are crucial for molecular interactions and function. nih.gov
| Technique | Application to this compound | Predicted Functional Insight |
| Sequence Alignment (BLAST) | Search for the "RRARR" motif in protein databases. nih.gov | Identifies proteins containing this motif, suggesting potential roles (e.g., nuclear targeting, RNA binding). |
| In Silico Alanine Scanning | Computationally mutate the central Ala to Gly and calculate the change in binding energy to a target. | Determines if the Ala side chain makes important contacts or simply acts as a spacer. nih.gov |
| In Silico Saturation Mutagenesis | Replace Ala with all 19 other amino acids and predict the effect on binding affinity (ΔΔG). nih.govacs.org | Creates a functional profile for the central position, guiding the design of more potent analogs. |
| Functional Motif Search | Scan the sequence against databases of known functional motifs (e.g., PROSITE). | May identify the peptide as a potential phosphorylation site, cleavage site, or binding ligand. |
Advanced Research Models and Methodologies for Arg Arg Ala Arg Arg Studies
In Vitro Experimental Models for Functional Assessment
In vitro models are fundamental for assessing the biological activity and molecular interactions of Arg-Arg-Ala-Arg-Arg in a controlled environment. These systems allow for the detailed examination of its effects on cellular processes and enzyme kinetics.
Cell culture systems provide a vital platform for studying the influence of peptides on cellular behavior. While direct studies on this compound are not extensively detailed in the provided results, related research highlights the utility of these models. For instance, peptides containing the Arg-Ala-Arg sequence have been investigated for their effects on various cell lines.
In the context of taste perception, arginyl dipeptides like Ala-Arg and Arg-Ala have been shown to elicit responses in cultured human fungiform taste papilla cells, suggesting a role in modulating salt taste. researchgate.netresearchgate.net This is achieved by measuring changes in intracellular calcium levels upon stimulation with the peptides. researchgate.netresearchgate.net Furthermore, studies on peptides with Arg-Gly-Asp motifs, which are crucial for cell attachment, have utilized cell culture to assess the replication of viruses like the foot-and-mouth disease virus, demonstrating how viral quasispecies can evolve to render this motif dispensable in a constant cell culture environment. pnas.org
The agonist activity of peptides can be evaluated in cell lines engineered to express specific receptors. For example, a TPO-responsive Ba/F3 cell line was used to determine the efficacy of a 14-amino acid peptide, which stimulates cell proliferation. nih.gov Similarly, the in vitro effects of melanocortin macrocyclic peptides, some containing extracyclic arginine residues, on feeding behavior have been initially assessed using cell-based assays before in vivo studies. acs.org
The following table summarizes cell lines used in studies of related peptides, which could be applicable to future research on this compound.
| Cell Line | Application | Finding | Reference |
| Human Fungiform Taste Papilla Cells | Study of taste perception | Arginyl dipeptides elicited concentration-dependent responses. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| TPO-responsive Ba/F3 cell line | Proliferation assay | A peptide agonist stimulated cell proliferation with an EC50 of 400 nanomolar. nih.gov | nih.gov |
| Human Bone Marrow Cells | Megakaryocyte maturation | A peptide dimer stimulated the proliferation and maturation of megakaryocytes. nih.gov | nih.gov |
Enzyme activity assays are crucial for understanding how this compound might function as a substrate or inhibitor. Various assays utilize synthetic peptides with similar sequences to characterize enzyme kinetics.
Fluorogenic substrates are commonly employed to measure protease activity. For example, Boc-Gln-Ala-Arg-AMC is a substrate for trypsin and TMPRSS2, where cleavage releases a fluorescent group, allowing for the study of enzyme kinetics. smolecule.com Similarly, Z-Arg-Arg-7-amido-4-methylcoumarin is a fluorogenic substrate for cathepsin B. sigmaaldrich.com Chromogenic substrates, such as Boc-Gln-Ala-Arg-pNA, are also used to measure the activity of trypsin-like enzymes by monitoring the color change upon substrate cleavage. chondrex.com
Kinetic parameters like the Michaelis constant (Km) and catalytic rate (kcat) are determined to characterize enzyme-substrate interactions. For instance, a purified prohormone-processing enzyme, Kex2 protease, was shown to cleave substrates with Arg-Arg, Pro-Arg, and Ala-Arg sequences with an increased Km but an unchanged kcat. pnas.org In another study, an endopeptidase from rabbit liver microsomes that cleaves a peptide containing an Arg-Arg sequence had a Km of 80 µM and a Vmax of 21,000 nmol/min/mg. sci-hub.se
The table below presents examples of enzymes and their kinetic parameters with related peptide substrates.
| Enzyme | Substrate | Km | kcat/Km (M-1s-1) | Reference |
| Kex2 protease | Boc-Gln-Arg-Arg-MCA | - | 1.1 x 107 | pnas.org |
| Endopeptidase | Ac-Ala-Arg-Val-Arg-Arg-Ala-Asn-Ser-Phe-Leu | 80 µM | - | sci-hub.se |
| Ser-Thr protein phosphatases PP1 | N-acetyl-Arg-Arg-Ala-Thr(P)-Val-Ala | 3.7 mM | - | rsc.org |
| Arabidopsis thaliana Nudix-DPP III | Ala-Arg-2NA | - | 19-fold higher than Arg2-2NA | irb.hr |
Analytical Techniques for Characterization and Quantification
Precise analytical methods are indispensable for the structural identification, purification, and quantification of this compound.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and sequence of peptides like this compound. High-resolution instruments, such as the LTQ-Orbitrap, are essential for identifying post-translational modifications like arginylation with high mass accuracy. nih.govspringernature.com
Fragmentation analysis, typically through collision-induced dissociation (CID) or electron-transfer dissociation (ETD), provides sequence information. researchgate.net The presence of arginine at the C-terminus of tryptic peptides can influence fragmentation patterns, often localizing a proton and leading to fragmentation associated with this basic residue. acs.org The fragmentation of peptides containing an arginine residue can be complex due to the strong proton binding by the guanidine (B92328) group, which can limit proton mobility during MS/MS experiments. mdpi.com Studies on peptides with the sequence Ala-Ala-Xaa-Ala-Ala-Ala-Arg have shown that the nature of the 'Xaa' residue significantly affects the fragmentation pathways. acs.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. hplc.eu This method can resolve closely related peptides, such as those differing by a single amino acid. hplc.eu
HPLC is routinely used to purify synthetic peptides, including those containing the Arg-Ala-Arg sequence, to a high degree of purity (e.g., ≥90% or ≥99%). sigmaaldrich.comrsc.org It is also employed to monitor the purification process of recombinant proteins and to identify and quantify different isoforms. google.com Furthermore, HPLC methods have been developed for the quantitative analysis of amino acids in various samples after hydrolysis and derivatization. tbzmed.ac.irnih.gov
The conditions for HPLC, including the type of column (e.g., C18), mobile phases, and detection wavelength, are optimized to achieve the desired separation. mdpi.com
Isothermal Titration Calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding interactions in solution, providing a complete thermodynamic profile of an interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.comrsc.orgacs.org
ITC has been used to study the binding of peptides to various targets. For example, the binding of phosphopeptides to protein-tyrosine phosphatase 1B (PTP1B) and its mutants was characterized using ITC, revealing that the binding of a high-affinity ligand is favored by both enthalpic and entropic contributions. nih.gov In another study, ITC was used to quantify the interaction between metal ions and human dipeptidyl peptidase III, showing the presence of multiple binding sites. mdpi.com The binding of peptides to heparin has also been investigated by ITC, demonstrating that the interaction can be driven by both electrostatic and hydrophobic forces. rsc.org
The following table shows thermodynamic parameters for the binding of various ligands, illustrating the type of data obtained from ITC experiments.
| Interacting Molecules | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Ac-Asp-Ala-Asp-Glu-F2Pmp-Leu-NH2 to PTP1B | 0.24 | - | - | nih.gov |
| Heparin to FHIP II peptide | ~0.1 (10-7 M-1 KA) | - | - | rsc.org |
| cRGDFK to αIIbβ3 | - | - | ΔG ~16 kcal/mol | ashpublications.org |
| γC-12 to αIIbβ3 | - | - | ΔG ~13 kcal/mol | ashpublications.org |
Future Directions and Emerging Research Avenues for Arg Arg Ala Arg Arg
Development of Novel Arg-Arg-Ala-Arg-Arg-Based Probes and Research Tools
The specific recognition of the this compound sequence by certain proteases makes it an excellent candidate for the development of targeted probes and research tools. Future research is focused on harnessing this specificity to create novel molecular instruments for studying enzyme activity and for protein purification.
One promising application lies in the design of affinity purification systems. A patent application describes a construct for immobilizing RNA that incorporates a peptide linker containing the this compound sequence within a longer chain (Asp-Ala-Gln-Thr-Arg-Arg-Arg-Ala-Arg-Arg-Ala-Glu-Lys-Gln-Ala-Gln-Trp-Lys-Ala-Ala-Asn). google.com This system utilizes the high affinity between specific RNA-binding peptides and their targets, demonstrating the utility of incorporating sequences like this compound into larger molecular tools for purifying biological molecules under native conditions. google.com The development of such tools is driven by the increasing demand for large amounts of pure, correctly folded RNA for biochemical and structural studies. google.com
Furthermore, the sequence can be exploited to create probes for monitoring the activity of proprotein convertases (PCs) like furin, which recognize multibasic motifs. researchgate.net By attaching fluorescent reporters or quenchers to a peptide substrate containing the this compound sequence, researchers can develop sensitive assays to screen for protease inhibitors or to study enzyme kinetics in real-time.
Table 1: Examples of Proteins Containing the this compound Motif
| Protein | Organism/Virus | Function of Cleavage | Reference |
|---|---|---|---|
| Surface (S) Glycoprotein | Murine Hepatitis Virus (MHV) | Maturation and processing of the viral fusion protein. | psu.eduscispace.comresearchgate.net |
| Filamentous Hemagglutinin (FHA) | Bordetella pertussis | Suggested proteolytic processing site. | pnas.orgchristelijke-antwoorden.nl |
Integration of Multi-Omics Data in Peptide Function Elucidation
The elucidation of the full spectrum of biological functions for the this compound peptide and its containing proteins necessitates an integrative multi-omics approach. Combining genomics, transcriptomics, proteomics, and peptidomics can provide a comprehensive understanding of its roles in health and disease.
Genomic and transcriptomic analyses can identify all genes and transcripts that encode for the this compound sequence. For instance, sequencing of the RET proto-oncogene has identified this specific sequence within its coding region. rug.nl Similarly, the entire gene for the MHV surface protein has been sequenced, confirming the coding region for the this compound cleavage site. psu.edu
Proteomics and peptidomics are crucial for experimentally verifying the processing of these precursor proteins. These technologies can identify the different peptide fragments generated upon cleavage, confirming the activity of proteases at the this compound site. researchgate.net Research on snake venom peptidomics highlights how mass spectrometry and other high-throughput approaches can be used to explore complex biological samples for specific peptides, a strategy directly applicable to studying the processing of proteins containing the this compound motif. researchgate.net Such studies can also uncover the tissue-specific or condition-specific nature of this processing. researchgate.net
Advancements in High-Throughput Screening and Peptide Library Design
High-throughput screening (HTS) of peptide libraries represents a powerful strategy for discovering novel functions and interaction partners for peptides containing the this compound motif. This approach is particularly valuable for identifying new therapeutic agents or diagnostic molecules.
Research into inhibitors of Shiga toxin (Stx) provides a compelling example. Scientists have screened libraries of tetravalent peptides to identify potent inhibitors that target the toxin. nih.gov While the most potent peptides identified had sequences like Met-Met-Ala-Arg-Arg-Arg-Arg, the study noted that shorter related peptides also showed inhibitory activity, underscoring the importance of the arginine-rich cluster. nih.gov This demonstrates that libraries designed around arginine-rich motifs can yield functionally active molecules.
Furthermore, HTS technologies can be used to match peptides with their processing enzymes or to identify substrates for various proteases. researchgate.net By creating libraries of peptides with variations around the core this compound sequence, researchers can finely map the specificity of proteases like furin and other proprotein convertases. researchgate.netresearchgate.net This information is critical for designing highly specific inhibitors or substrates for these enzymes.
Table 2: High-Throughput and Library Screening Applications
| Research Area | Methodology | Key Findings | Reference |
|---|---|---|---|
| Shiga Toxin Inhibition | Screening of tetravalent peptide libraries on a cellulose (B213188) membrane. | Identification of arginine-rich peptides (e.g., MMA-tet) that potently inhibit Stx1a and Stx2a by targeting the B-subunit pentamer. | nih.gov |
Exploration of Unconventional Biological Roles and Modalities
Beyond its established role as a protease cleavage site, emerging research points towards unconventional functions for the this compound sequence and related arginine-rich peptides.
One surprising finding comes from studies on the Murine Hepatitis Virus. Researchers used oligonucleotide mutagenesis to change the this compound cleavage site in the S protein to Ser-Val-Ser-Gly-Gly. researchgate.netethernet.edu.et While this prevented proteolytic cleavage, the non-cleaved protein was still able to induce extensive cell-cell fusion (syncytium formation). researchgate.netethernet.edu.et This result clearly indicates that the unprocessed form of the S protein is fusogenically active and that cleavage at this site is not an absolute requirement for its membrane fusion activity, suggesting the peptide sequence may have other structural or functional roles. researchgate.net
The presence of similar arginine-rich sequences in protamine, a protein known to bind nucleic acids, suggests that peptides containing this compound might interact with polyanionic molecules like DNA and RNA. nih.govresearchgate.net This is supported by its inclusion in a synthetic peptide designed for RNA affinity purification. google.com These interactions could be relevant in gene regulation, chromatin organization, or as a basis for developing novel nucleic acid delivery vehicles. The antimicrobial properties of protamine also suggest a potential antimicrobial role for related peptide sequences. nih.gov
The development of peptide-based inhibitors, such as those targeting Shiga toxin, highlights a direct therapeutic modality for molecules containing arginine-rich sequences. nih.gov Future exploration in this area could lead to the development of new drugs that target a wide range of pathogens or cellular processes by mimicking or blocking the interactions of these basic peptide motifs.
Q & A
Q. Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics.
- Fluorescence Spectroscopy : Label peptides with FITC and monitor membrane insertion via Förster resonance energy transfer (FRET).
Controls : Include scrambled-sequence peptides to rule out nonspecific interactions .
- Data Interpretation : Use Hill plots to assess cooperativity in binding events.
Q. What strategies resolve contradictions in functional data for this compound across studies (e.g., conflicting cytotoxicity reports)?
- Methodological Answer :
- Systematic Review : Compile data from ≥10 independent studies, stratifying by variables:
- Cell type (e.g., cancer vs. primary cells).
- Peptide concentration (µM vs. nM ranges).
- Assay conditions (serum-free vs. serum-containing media).
- Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic).
- Hypothesis Testing : Replicate conflicting experiments under standardized protocols (e.g., ISO 17025 guidelines) .
Q. How can computational modeling predict this compound’s conformational dynamics under physiological conditions?
- Methodological Answer :
- Tools : Use molecular dynamics (MD) simulations (e.g., GROMACS) with CHARMM36 force field.
- Parameters :
- Simulate in explicit solvent (TIP3P water) at 310 K and 1 atm.
- Apply periodic boundary conditions and particle mesh Ewald for electrostatics.
- Output Analysis : Calculate root-mean-square fluctuation (RMSF) to identify flexible regions (e.g., arginine side chains) .
Methodological Frameworks for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
